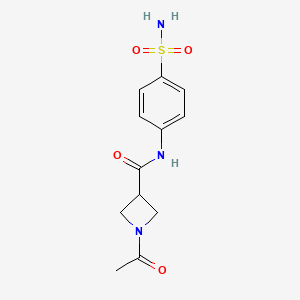

1-acetyl-N-(4-sulfamoylphenyl)azetidine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

1-acetyl-N-(4-sulfamoylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-8(16)15-6-9(7-15)12(17)14-10-2-4-11(5-3-10)20(13,18)19/h2-5,9H,6-7H2,1H3,(H,14,17)(H2,13,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTLWOABVIAUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(4-sulfamoylphenyl)azetidine-3-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-amino alcohol with a suitable electrophile.

Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through sulfonation reactions, where a sulfonyl chloride reacts with an amine group on the phenyl ring.

Acetylation and Carboxamidation: The final steps involve acetylation of the nitrogen atom and carboxamidation to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-acetyl-N-(4-sulfamoylphenyl)azetidine-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfonamides.

Substitution: Various substituted azetidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Potential

The compound has been investigated for its anticancer properties. Research indicates that it may act as a therapeutic agent against abnormal cell growth, particularly in cancer treatment. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. In preclinical studies, compounds similar to 1-acetyl-N-(4-sulfamoylphenyl)azetidine-3-carboxamide have demonstrated efficacy in reducing tumor growth in animal models by targeting vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a vital role in tumor angiogenesis .

Enzyme Inhibition

The sulfamoyl moiety in the compound enhances its potential as an enzyme inhibitor. It has shown promise in inhibiting various enzymes that are involved in metabolic pathways related to cancer and other diseases. The structural configuration allows it to interact effectively with active sites of target enzymes, leading to reduced enzymatic activity and subsequent therapeutic effects .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

this compound exhibits antimicrobial properties that make it a candidate for drug development against bacterial and fungal infections. Its ability to inhibit bacterial growth has been documented, suggesting potential applications in treating infections resistant to conventional antibiotics .

Drug Formulation and Delivery

Pharmaceutical Compositions

The compound can be formulated into various pharmaceutical preparations, either as a standalone agent or in combination with other therapeutic agents. Its compatibility with existing drugs enhances its utility in combination therapies, which are increasingly important in managing complex diseases such as cancer and infections .

Case Study 1: Anticancer Efficacy

In a study involving syngeneic tumor models, treatment with compounds similar to this compound resulted in significant tumor volume reduction (up to 60% compared to controls). This effect was attributed to the compound's ability to induce vascular injury within tumors, leading to necrosis and reduced tumor viability .

Case Study 2: Antimicrobial Activity

Another study highlighted the compound's effectiveness against a range of bacterial strains, showcasing its potential as a new antimicrobial agent. The research focused on its mechanism of action, which involves disrupting bacterial cell wall synthesis and function .

Mecanismo De Acción

The mechanism of action of 1-acetyl-N-(4-sulfamoylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 1-acetyl-N-(4-sulfamoylphenyl)azetidine-3-carboxamide to structurally or functionally related sulfonamide derivatives, focusing on biological activity, potency, and structure-activity relationships (SAR).

Anticonvulsant Sulfonamides

2,2-Dipropyl-N1-(4-sulfamoylphenyl)malonamide (18b)

2,2-Dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c)

Comparison : The azetidine-based target compound lacks direct anticonvulsant data but shares the sulfamoylphenyl group critical for activity. Its rigid azetidine core may reduce metabolic degradation compared to flexible malonamide derivatives like 18b .

Carbonic Anhydrase (CA) Inhibitors

1H-Indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones] (4l)

- 3-(4-Aminosulfonylphenyl)-2-mercapto-substituted-4(3H)-quinazolinones Activity: Broad-spectrum CA inhibitors (hCA I, II, IX, XII). Potency: hCA-II KI = 0.25–10.8 nM. SAR: Quinazolinone scaffolds enhance binding to CA catalytic zinc. Reference:

Comparison: The target compound’s azetidine ring may limit CA inhibition compared to quinazolinones or thiosemicarbazones, which have proven zinc-binding groups. However, its acetyl group could improve solubility for systemic applications .

Antiproliferative Agents

- 2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (20) Activity: Antiproliferative against MDA-MB-231 (breast) and HT-29 (colon) cancer cells. SAR: Electron-withdrawing groups (e.g., fluorine) enhance cytotoxicity. Reference:

However, the absence of a cyano group (as in compound 20) might limit electrophilic interactions with cellular targets .

Structural Analogs with Modified Heterocycles

6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a)

- 2-Chloro-N-(4-sulfamoylphenyl)acetamide derivatives (2–13) Activity: Adamantylamine and quinoline substituents confer antimicrobial or anti-inflammatory properties. SAR: Chloroacetamide intermediates enable diverse functionalization. Reference:

Data Table: Key Compounds and Activities

Actividad Biológica

1-acetyl-N-(4-sulfamoylphenyl)azetidine-3-carboxamide is a compound that belongs to the class of azetidine derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features an acetyl group, a sulfonamide moiety, and an azetidine ring, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Azetidine derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Research indicates that modifications in the azetidine structure can lead to variations in antimicrobial potency. For instance:

- Mechanism of Action : The antimicrobial action is likely mediated through interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

- Case Studies : In a study evaluating various azetidine derivatives, compounds similar to this compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 16 µg/mL |

Anticancer Activity

The anticancer potential of azetidine derivatives has also been explored extensively. The compound has shown promise in inhibiting the proliferation of various cancer cell lines:

- Cell Lines Tested : Studies have demonstrated that this compound can inhibit the growth of breast (MCF-7) and prostate cancer cells.

- Mechanism : The proposed mechanism involves apoptosis induction and cell cycle arrest, possibly through the modulation of signaling pathways like STAT3 .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| PC-3 | 6.8 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects:

Q & A

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., sulfamoyl to sulfonyl, acetyl to propionyl). Test analogs in parallel using high-throughput screening. Corrogate data with Hammett plots or 3D-QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.